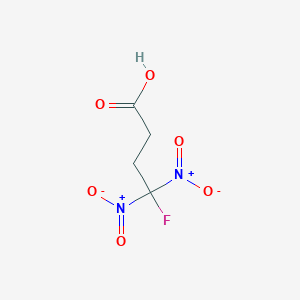
4-Fluoro-4,4-dinitrobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4,4-dinitrobutanoic acid is an organic compound characterized by the presence of a fluorine atom and two nitro groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4,4-dinitrobutanoic acid typically involves the introduction of fluorine and nitro groups into a butanoic acid framework. One common method involves the reaction of a suitable butanoic acid derivative with fluorinating agents and nitrating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of inert gas protection and controlled temperature conditions are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4,4-dinitrobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted butanoic acid derivatives.
Scientific Research Applications
4-Fluoro-4,4-dinitrobutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-4,4-dinitrobutanoic acid involves its interaction with molecular targets through its fluorine and nitro groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, and modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Similar in structure but lacks the nitro groups.
4-Fluoronitrobenzene: Contains a fluorine and nitro group but differs in the overall structure.
4-Fluoro-1,1’-biphenyl-4-carboxylic acid: Similar fluorinated compound with different functional groups.
Uniqueness
4-Fluoro-4,4-dinitrobutanoic acid is unique due to the presence of both fluorine and nitro groups on a butanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
15895-15-5 |
|---|---|
Molecular Formula |
C4H5FN2O6 |
Molecular Weight |
196.09 g/mol |
IUPAC Name |
4-fluoro-4,4-dinitrobutanoic acid |
InChI |
InChI=1S/C4H5FN2O6/c5-4(6(10)11,7(12)13)2-1-3(8)9/h1-2H2,(H,8,9) |
InChI Key |
MQFRQOPGVMAEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



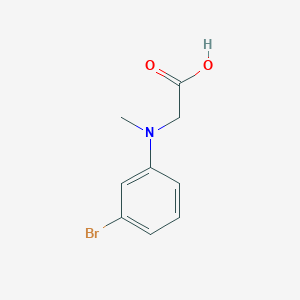
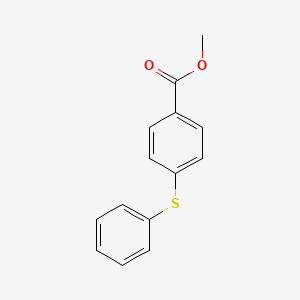
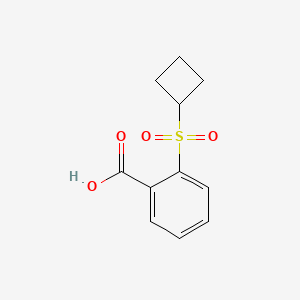
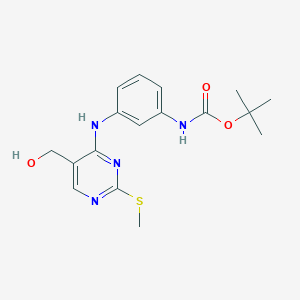
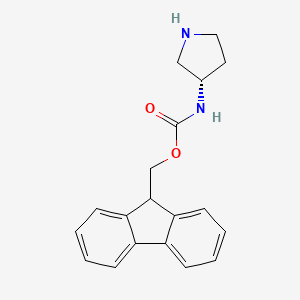

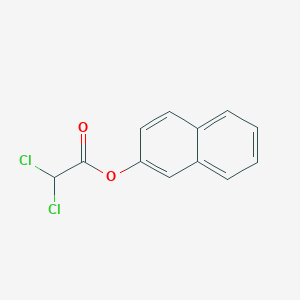
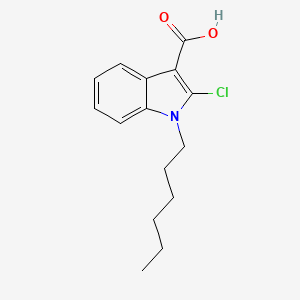
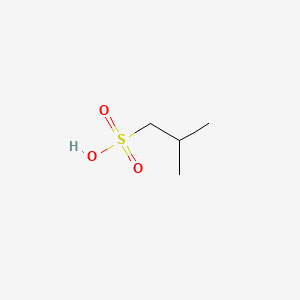


![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
